molecular formula C10H11Cl2N B13217106 5,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline

5,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13217106
M. Wt: 216.10 g/mol
InChI Key: NOYDMPDGKHYTRM-UHFFFAOYSA-N
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Description

5,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline: is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of two chlorine atoms at the 5th and 7th positions, a methyl group at the 1st position, and a tetrahydroisoquinoline core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, in solvents like ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products:

    Oxidation: Formation of corresponding quinoline derivatives.

    Reduction: Formation of reduced tetrahydroisoquinoline derivatives.

    Substitution: Formation of substituted tetrahydroisoquinoline derivatives with various functional groups.

Scientific Research Applications

Chemistry: 5,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential effects on various biological pathways and its interactions with biomolecules .

Medicine: The compound has shown potential in medicinal chemistry for the development of drugs targeting specific receptors or enzymes. It is investigated for its neuroprotective and antidepressant-like effects .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials .

Mechanism of Action

The mechanism of action of 5,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets such as enzymes or receptors. For instance, it acts as a reversible inhibitor of monoamine oxidase A and B (MAO A/B), which are enzymes involved in the breakdown of neurotransmitters . This inhibition leads to increased levels of neurotransmitters, contributing to its antidepressant-like effects.

Comparison with Similar Compounds

Uniqueness: 5,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 5th and 7th positions and a methyl group at the 1st position differentiates it from other tetrahydroisoquinoline derivatives, influencing its reactivity and interactions with biological targets.

Properties

Molecular Formula

C10H11Cl2N

Molecular Weight

216.10 g/mol

IUPAC Name

5,7-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C10H11Cl2N/c1-6-9-4-7(11)5-10(12)8(9)2-3-13-6/h4-6,13H,2-3H2,1H3

InChI Key

NOYDMPDGKHYTRM-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CCN1)C(=CC(=C2)Cl)Cl

Origin of Product

United States

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